2,5-Dimethoxy-4-methylaniline, also known as 2,5-dimethoxy-4-methyl-aniline, is an organic compound classified under the category of substituted anilines. This compound features two methoxy groups and a methyl group on the aromatic ring, which significantly influences its chemical properties and biological activities. It is primarily studied for its potential applications in pharmaceuticals and as a precursor in organic synthesis.
This compound can be derived from various synthetic pathways involving the functionalization of aniline derivatives. It is classified as a substituted aniline due to the presence of amino (-NH2) and methoxy (-OCH3) functional groups on the benzene ring. The methoxy groups are located at the 2 and 5 positions, while the methyl group is at the 4 position, which contributes to its unique reactivity and properties.
The synthesis of 2,5-dimethoxy-4-methylaniline typically involves several key steps:
For instance, one method involves using a catalyst like palladium on carbon in a hydrogen atmosphere at elevated temperatures (around 80-110°C) to facilitate the reduction process effectively . The choice of catalyst and reaction conditions can significantly affect the product yield and quality.
The compound's structural features include:
The primary chemical reactions involving 2,5-dimethoxy-4-methylaniline include:
For example, when treated with nitrous acid, 2,5-dimethoxy-4-methylaniline can form a diazonium salt that can subsequently react with phenolic compounds to produce azo dyes .
The mechanism of action for 2,5-dimethoxy-4-methylaniline involves its interaction with biological targets through various pathways:
Research indicates that analogs of this compound exhibit varying levels of potency in activating serotonin pathways compared to other substituted anilines .
2,5-Dimethoxy-4-methylaniline has several applications:
2,5-Dimethoxy-4-methylaniline (DMMA) represents a critical building block in medicinal and synthetic organic chemistry, primarily recognized for its role as a precursor in the synthesis of substituted phenethylamines. This aniline derivative provides the essential aromatic scaffold necessary for constructing psychoactive substances belonging to the DOx chemical class, characterized by their 2,5-dimethoxy-4-substituted phenylisopropylamine structure. Despite its simple molecular architecture, DMMA occupies a pivotal position at the intersection of organic synthesis, neuropharmacology, and drug policy due to its transformation into potent serotonin receptor agonists under straightforward synthetic conditions. Its chemical reactivity – particularly the nucleophilic amino group – allows for versatile functionalization, making it an indispensable intermediate for exploring structure-activity relationships (SAR) within the phenethylamine pharmacophore. The compound’s significance extends beyond its immediate synthetic utility, serving as a chemical probe for understanding the biochemical and regulatory complexities of psychotropic substance design [1] [6].
The historical importance of 2,5-dimethoxy-4-methylaniline is inextricably linked to Alexander Shulgin’s pioneering exploration of psychedelic phenethylamines in the 1960s. Shulgin identified this aniline as the key precursor for synthesizing 2,5-dimethoxy-4-methylamphetamine (DOM, STP), a compound he first prepared in 1963 while systematically investigating the impact of 4-position substitutions on the pharmacological profiles of psychedelic amphetamines [1] [9]. The synthetic pathway involves the condensation of DMMA with appropriate carbonyl intermediates (e.g., via reductive amination or bromination followed by displacement), ultimately yielding the target amphetamine. This route proved remarkably efficient for generating DOM and its structural analogs, facilitating the exploration of chemical space around the phenethylamine core [6] [10].
DOM emerged as a landmark compound due to its exceptional potency and prolonged duration of action compared to earlier psychedelics like mescaline. Whereas mescaline (3,4,5-trimethoxyphenethylamine) typically requires doses exceeding 200 mg for psychedelic effects, DOM is active in the 3-10 mg range, demonstrating a dramatic enhancement in receptor affinity and pharmacokinetic properties conferred by the specific 2,5-dimethoxy-4-methyl substitution pattern [1] [6]. Shulgin's systematic modifications revealed that extending the 4-methyl group to ethyl (DOET) or propyl (DOPR) further modulated potency and duration, establishing a critical SAR trend: increasing lipophilicity and steric bulk at the 4-position generally enhanced 5-HT2A receptor affinity and in vivo potency up to a cutoff point, beyond which activity diminished [6] [10]. The table below illustrates this structure-activity relationship for key phenethylamines and amphetamines derived from DMMA-like precursors:
Table 1: Influence of 4-Substituent on Key Parameters in Psychedelic Phenethylamines and Amphetamines [1] [6] [10]
Compound | 4-Substituent (Y) | Relative Potency (Mescaline = 1) | Approx. Human Active Dose (mg, oral) | Primary Receptor Affinity |
---|---|---|---|---|
Mescaline | H (3,4,5-triMeO) | 1 | 200 - 400 | 5-HT2A |
2,5-DMA | H | ~1-2 | 60 - 150 | 5-HT2A |
DOM (STP) | Methyl (CH₃) | ~10-15 | 3 - 10 | 5-HT2A/2B/2C |
DOET | Ethyl (CH₂CH₃) | ~15-20 | 2 - 6 | 5-HT2A/2B/2C |
DOB | Bromo (Br) | ~50-100 | 1 - 3 | 5-HT2A/2B/2C |
DOPR | Propyl (CH₂CH₂CH₃) | ~20-25 | 2 - 5 | 5-HT2A/2B/2C |
2C-B | Bromo (Br) | ~10 | 15 - 30 | 5-HT2A |
25I-NBOMe | Iodo (I) | ~800-1000* | 0.05 - 0.2 (sublingual) | 5-HT2A |
*Potency relative to mescaline estimated based on receptor affinity data and threshold doses. NBOMe potency reflects N-benzyl substitution dramatically increasing 5-HT2A affinity [6].
The clandestine distribution of DOM tablets (initially containing an excessive 20 mg dose) in San Francisco's Haight-Ashbury district in 1967 by figures like Owsley Stanley marked a significant, albeit problematic, chapter in the popularization of synthetic psychedelics. The unexpectedly high dose and long duration (14-20 hours) led to adverse public reactions and negative media coverage ("STP: Serenity, Tranquility, and Peace" also sarcastically termed "Stop The Police" or "Too Stupid to Puke"), cementing DOM's notoriety and inadvertently highlighting the critical role of dose prediction and pharmacokinetic understanding in psychoactive compound design [1] [9]. This event underscored the practical consequence of chemical synthesis from precursors like DMMA – minor structural changes yield substances with dramatically altered and often unpredictable effects in human populations lacking pharmacological guidance.
The synthesis and widespread emergence of DOM as a potent, long-acting hallucinogen prompted rapid international regulatory action. Owing to its high abuse potential, lack of recognized therapeutic application at the time, and evidence of public health risks demonstrated by the 1967 incidents, DOM was placed in Schedule I of the United Nations 1971 Convention on Psychotropic Substances when it entered into force in 1976 [1] [3]. Schedule I represents the strictest control category under the Convention, reserved for substances deemed to present a "serious risk to public health" with minimal to no accepted medical or therapeutic value. This scheduling imposes significant restrictions on the legal production, manufacture, export, import, distribution, and possession of DOM, limiting its availability strictly to authorized research settings under stringent controls [3].
The scheduling of DOM carries direct implications for its key synthetic precursor, 2,5-dimethoxy-4-methylaniline. While DMMA itself is not currently scheduled under the international drug control conventions, its status as an immediate precursor to a strictly controlled Schedule I substance places it under heightened scrutiny. International law enforcement and chemical control regimes, such as those coordinated by the International Narcotics Control Board (INCB), monitor the trade and distribution of such non-scheduled precursors due to their critical role in clandestine drug synthesis [3] [5]. National jurisdictions may impose additional controls. For instance, countries can implement domestic precursor control regulations under frameworks like the EU's Council Regulation (EC) No 111/2005 or the USA's Chemical Diversion and Trafficking Act, requiring licensing, record-keeping, and reporting of suspicious transactions involving chemicals like DMMA known to be used in illicit manufacture [3] [5].
The ongoing relevance of precursor control is illustrated by WHO assessments. As recently as 2019, the WHO Expert Committee on Drug Dependence (ECDD) included DOC (2,5-dimethoxy-4-chloroamphetamine), a close structural analog of DOM synthesized from the corresponding 4-chloroaniline precursor, in a list of substances under review for potential international scheduling recommendations. This reflects continued vigilance regarding the entire DOx class and their precursor chemicals [5]. The table below summarizes the international scheduling status of DOM and related compounds synthesized from substituted 2,5-dimethoxy-4-substituted anilines:
Table 2: International Scheduling Status of Key DOx Compounds and Precursors under UN Conventions [1] [3] [5]
Substance Name | Chemical Structure | UN 1971 Convention Schedule | Precursor Aniline | Precursor Scheduling Status |
---|---|---|---|---|
DOM (STP) | 2,5-Dimethoxy-4-methylamphetamine | Schedule I | 2,5-Dimethoxy-4-methylaniline (DMMA) | Not Scheduled (Monitored Precursor) |
DOB | 2,5-Dimethoxy-4-bromoamphetamine | Schedule I | 2,5-Dimethoxy-4-bromoaniline | Not Scheduled (Monitored Precursor) |
DOC | 2,5-Dimethoxy-4-chloroamphetamine | Under Review (WHO ECDD, 2019) | 2,5-Dimethoxy-4-chloroaniline | Not Scheduled (Monitored Precursor) |
DOI | 2,5-Dimethoxy-4-iodoamphetamine | Schedule I (Often as DOB analog) | 2,5-Dimethoxy-4-iodoaniline | Not Scheduled (Monitored Precursor) |
TMA-2 | 2,4,5-Trimethoxyamphetamine | Schedule I | 2,4,5-Trimethoxyaniline | Not Scheduled (Monitored Precursor) |
2C-B | 2,5-Dimethoxy-4-bromophenethylamine | Schedule II | 2,5-Dimethoxy-4-bromoaniline | Not Scheduled (Monitored Precursor) |
2,5-Dimethoxy-4-methylaniline retains significant importance in contemporary designer drug research due to its fundamental role as a versatile synthetic building block. Its chemical structure embodies the core features essential for high-affinity interaction with serotonin receptors, particularly the 5-HT₂A subtype responsible for mediating classical psychedelic effects: the 2,5-dimethoxy pattern and a lipophilic substituent at the 4-position [6] [10]. The primary amino group (-NH₂) serves as the critical handle for chemical elaboration into the target phenethylamine or amphetamine derivatives through well-established synthetic routes, primarily reductive amination or alkylation strategies.
The most direct application is the synthesis of DOM itself and its α-desmethyl analog, 2C-D (2,5-dimethoxy-4-methylphenethylamine). 2C-D, synthesized by coupling DMMA with a suitable 2-carbon synthon (e.g., via bromination followed by cyanide displacement and reduction, or direct reductive amination with nitroethane), is pharmacologically significant as a relatively short-acting psychedelic and, more importantly, as a versatile "chemical scaffold" or "blank canvas." Shulgin explored extensive N- and α-modifications of 2C-D, leading to families like the HOT (2C-D α-hydroxymethyl derivatives) and NBOMe (N-(2-methoxybenzyl) derivatives [6]. The NBOMe modification, applied to the 4-halo or 4-alkyl analogs derived from their respective anilines, dramatically enhances 5-HT2A receptor affinity and potency. For example, 25I-NBOMe (derived from 2,5-dimethoxy-4-iodoaniline) exhibits potency up to 16 times greater than its parent phenethylamine 2C-I [6]. Although DMMA-derived NBOMe compounds are less common than their halogenated counterparts, they exemplify how precursor anilines enable rapid exploration of novel chemical space with profound pharmacological consequences.
Beyond generating psychedelic phenethylamines, DMMA serves as a crucial intermediate in pharmacological probe development. DOM is extensively employed in preclinical neuroscience research as a potent and selective agonist for 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. It is used in studies ranging from receptor binding kinetics and functional assays (e.g., measuring phospholipase C activation, head-twitch response in rodents) to drug discrimination paradigms, where it serves as a training drug to assess the interoceptive stimulus properties of novel serotonergic compounds [1] [10]. The metabolism of DOM, primarily mediated by cytochrome P450 isoenzymes (especially CYP2D6 in humans, forming the pharmacologically active hydroxyl metabolite at the 4-methyl group), is also an active research area. Understanding this biotransformation pathway is essential for predicting drug interactions and inter-individual variability, with studies often relying on the synthesis of DOM from DMMA for radiolabeled or isotopically labeled versions to track metabolic fate [7].
The continuous evolution of designer drugs ensures ongoing relevance for DMMA and its analogs. Medicinal chemistry efforts inspired by the DOx structure-activity relationships explore modifications like replacing the methyl group with other small alkyl groups (ethyl, propyl, cyclopropyl), introducing fluorine atoms to modulate metabolism and blood-brain barrier penetration, or constraining the 2,5-dimethoxy groups into dihydrofuran rings (as seen in the "Fly" and "Dragonfly" series) to enhance potency and alter receptor subtype selectivity [6] [10]. The synthesis of these novel entities invariably starts with appropriately substituted aniline precursors or their equivalents. The chemical reactivity of DMMA thus positions it at the foundation of both historical and ongoing efforts to understand and manipulate serotonergic signaling through synthetic chemistry.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2